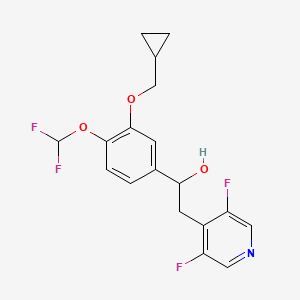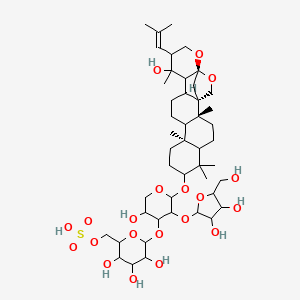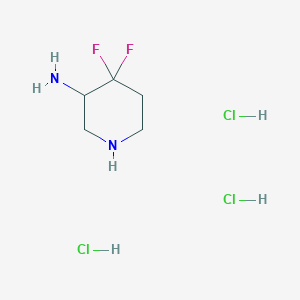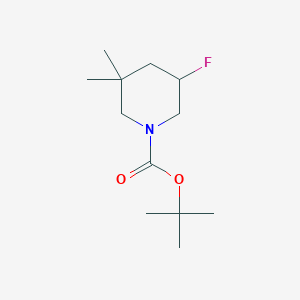![molecular formula C19H15N3O4S2 B14799107 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a nitro-substituted thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline can be compared with other similar compounds, such as:
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzoic acid: This compound features a benzoic acid moiety instead of the nitro-substituted thiophene ring, leading to different chemical properties and applications.
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline: This compound lacks the nitro-substituted thiophene ring, which may result in different biological activities and reactivity.
The uniqueness of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C19H15N3O4S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H15N3O4S2/c23-22(24)19-10-7-16(27-19)13-20-15-5-8-17(9-6-15)28(25,26)21-12-11-14-3-1-2-4-18(14)21/h1-10,13H,11-12H2 |
Clave InChI |
CWXZRLOBCNAWDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(S4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)

![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)

![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)

![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)

